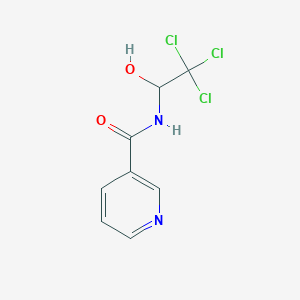

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide, also known as TCEP, is a reducing agent used in biochemical and physiological research. TCEP is a water-soluble compound and is widely used in laboratory experiments due to its unique properties.

Mecanismo De Acción

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide works by reducing disulfide bonds in proteins and peptides. This compound reacts with the sulfur atoms in the disulfide bonds, breaking the bond and forming a thiol group. The thiol group is more reactive than the disulfide bond, making it easier to analyze and manipulate the protein or peptide.

Biochemical and Physiological Effects:

This compound has several biochemical and physiological effects. This compound is a reducing agent, which means it can reduce oxidative stress in cells. This compound has been shown to protect cells from oxidative damage and reduce inflammation. This compound has also been shown to improve the stability of proteins and peptides, making them more accessible for analysis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several advantages for lab experiments. This compound is water-soluble, making it easy to use in aqueous solutions. This compound is also stable at a wide range of temperatures and pH levels, making it suitable for use in a variety of experimental conditions. However, this compound has some limitations. This compound can interfere with some biochemical assays, such as the Bradford assay, which measures protein concentration. This compound can also interfere with some mass spectrometry analyses, making it necessary to remove this compound before analysis.

Direcciones Futuras

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several potential future directions. This compound can be modified to improve its stability and effectiveness in reducing disulfide bonds. This compound can also be used in combination with other reducing agents to improve their effectiveness. This compound can also be used in vivo to reduce oxidative stress and inflammation. Further research is needed to explore the potential applications of this compound in vivo and to develop new methods for using this compound in biochemical research.

Conclusion:

This compound is a reducing agent widely used in biochemical and physiological research. This compound is synthesized through the reaction between nicotinamide and trichloroacetaldehyde and is used to reduce disulfide bonds in proteins and peptides. This compound has several biochemical and physiological effects, including reducing oxidative stress and inflammation. This compound has several advantages for lab experiments, including its water solubility and stability. However, this compound also has some limitations, including its interference with some biochemical assays. This compound has several potential future directions, including modification to improve its effectiveness and use in vivo to reduce oxidative stress and inflammation.

Métodos De Síntesis

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can be synthesized through the reaction between nicotinamide and trichloroacetaldehyde. The reaction takes place in the presence of sodium borohydride and sodium hydroxide. The reaction produces this compound as a white crystalline powder, which is then purified through recrystallization. The synthesis method of this compound is simple and efficient, making it a popular reducing agent in biochemical research.

Aplicaciones Científicas De Investigación

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is widely used in biochemical research as a reducing agent. This compound is used to reduce disulfide bonds in proteins and peptides, making them more accessible for analysis. This compound is also used to stabilize proteins by preventing the formation of disulfide bonds. This compound is used in a variety of applications, including protein purification, protein crystallization, and mass spectrometry analysis.

Propiedades

Número CAS |

6945-03-5 |

|---|---|

Fórmula molecular |

C8H7Cl3N2O2 |

Peso molecular |

269.5 g/mol |

Nombre IUPAC |

N-(2,2,2-trichloro-1-hydroxyethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C8H7Cl3N2O2/c9-8(10,11)7(15)13-6(14)5-2-1-3-12-4-5/h1-4,7,15H,(H,13,14) |

Clave InChI |

MRIKZTIOXMGKPT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)O |

SMILES canónico |

C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)O |

Otros números CAS |

6945-03-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)

![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)

![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)

![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)

![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)